molecular formula C8H8F2O B6598264 1-(difluoromethyl)-4-methoxybenzene CAS No. 658-17-3

1-(difluoromethyl)-4-methoxybenzene

Cat. No.: B6598264
CAS No.: 658-17-3
M. Wt: 158.14 g/mol
InChI Key: YNZBAHINXSRPNN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-methoxybenzene is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to a benzene ring

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-methoxybenzene typically involves the introduction of the difluoromethyl group onto a methoxybenzene precursor. One common method is the difluoromethylation of 4-methoxybenzene using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as copper or silver to facilitate the transfer of the difluoromethyl group . Industrial production methods may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-methoxybenzene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems . This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

1-(Difluoromethyl)-4-methoxybenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZBAHINXSRPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348736
Record name 1-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-17-3
Record name 1-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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